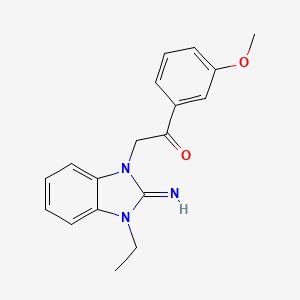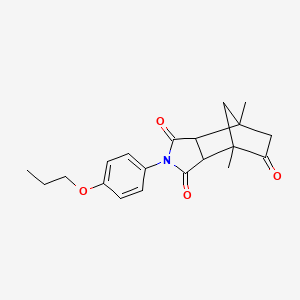
4,7-dimethyl-2-(4-propoxyphenyl)tetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-dimethyl-2-(4-propoxyphenyl)tetrahydro-1H-4,7-methanoisoindole-1,3,5(2H,4H)-trione: “Dihydrothiophene S,S-dioxide” , is a fascinating compound with a complex structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: 4,7-dimethyl-2-(4-propoxyphenyl)-1,3,5,6-tetrahydro-4,7-methanoisoindole-1,3-dione
This compound belongs to the class of heterocyclic compounds and contains both an isoindole ring and a thiophene S,S-dioxide moiety. Its unique structure makes it intriguing for various applications.
Preparation Methods
Synthetic Routes::
Cycloaddition Reaction:
Oxidation of Dihydrothiophene:
- Industrial-scale production typically involves the cycloaddition route due to its efficiency and scalability.
Chemical Reactions Analysis
Oxidation: The thiophene S,S-dioxide group is susceptible to oxidation, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction of the isoindole ring can yield the corresponding tetrahydroisoindole.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Scientific Research Applications
Medicinal Chemistry:
Materials Science:
Mechanism of Action
Antioxidant Activity:
Biological Targets:
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1,7-dimethyl-4-(4-propoxyphenyl)-4-azatricyclo[5.2.1.02,6]decane-3,5,8-trione |
InChI |
InChI=1S/C20H23NO4/c1-4-9-25-13-7-5-12(6-8-13)21-17(23)15-16(18(21)24)20(3)11-19(15,2)10-14(20)22/h5-8,15-16H,4,9-11H2,1-3H3 |
InChI Key |
SZSPPIDCQGEOHT-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4(CC3(CC4=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-chlorophenoxy)ethyl]-2-(4-cyclohexylphenoxy)acetamide](/img/structure/B11511586.png)
![N-[2-(Adamantan-1-YL)ethyl]-4-(4-nitrophenoxy)benzene-1-sulfonamide](/img/structure/B11511588.png)
![Methyl 2-{[2-(2-bromophenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11511589.png)
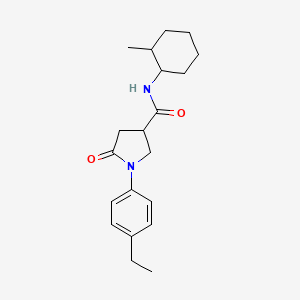

![7-(4-fluorophenyl)-1,3-dimethyl-8-(pyridin-2-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11511604.png)
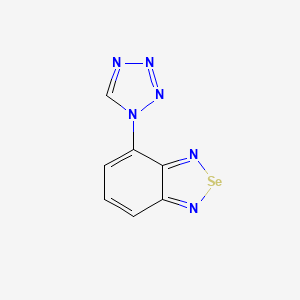
![(5,6,7-Trimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-ylsulfanyl)-acetic acid](/img/structure/B11511622.png)

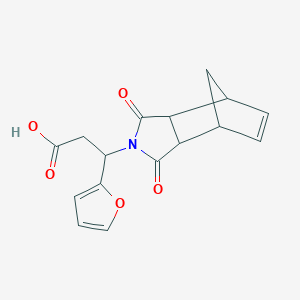
![(4Z)-4-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methylidene}-2-(5-chloro-2-nitrophenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11511631.png)
